1-Oxa-8-azaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYIRUSJRQGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928091 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133382-42-0 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 3 One and Its Analogues
Strategies for Spiro-γ-Lactam Core Construction
The construction of the spiro-γ-lactam moiety, a key feature of 1-oxa-8-azaspiro[4.5]decan-3-one, has been approached through various synthetic strategies. These range from traditional cyclization and annulation reactions to more contemporary and efficient cascade and cycloaddition protocols.
Classical Cyclization and Annulation Reactions
Classical approaches to the synthesis of spiro-γ-lactams often involve the formation of the lactam ring as a key step. One such method is the metal-catalyzed oxidative cyclization. For instance, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized from 2-hydroxy-N-(4-hydroxyphenyl)acetamide precursors. This key cyclization step is facilitated by reagents like bis(acetoxy)iodobenzene in the presence of a copper catalyst. nih.gov
Another classical approach involves intramolecular reactions. For example, the synthesis of spiro-β-lactams has been achieved through palladium-catalyzed carbonylation reactions of ortho-iodo-substituted aryl imines. This process involves the in situ generation of a ketene, which then undergoes a Staudinger reaction to form the spiro-β-lactam in moderate to high yields. uc.pt While this example illustrates the formation of a β-lactam, similar principles of intramolecular cyclization can be applied to the synthesis of γ-lactams.
These classical methods, while effective, can sometimes require harsh reaction conditions or multiple synthetic steps.
Cascade and Domino Reactions
Cascade and domino reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation from simple starting materials. These reactions are characterized by high atom and step economy. nih.gov In the context of spiro-γ-lactam synthesis, domino reactions can efficiently generate multiple bonds and stereocenters in a controlled manner.
For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas, performed under microwave irradiation, provides a rapid and high-yielding synthesis of 2-aminothiazoles, showcasing the efficiency of domino processes. organic-chemistry.org While not a direct synthesis of the this compound core, this illustrates the potential of domino reactions in heterocyclic synthesis.
More specifically, organocatalytic cascade reactions have been successfully employed for the enantioselective synthesis of spirooxindoles, which are structurally related to the target scaffold. acs.org These reactions often proceed through a series of Michael additions and cyclizations, catalyzed by chiral organic molecules to afford complex spirocyclic structures with high stereoselectivity. nih.gov A notable example is the Zn-mediated one-step domino reaction for the synthesis of spirocyclic oxindoles containing an α-methylene-γ-butyrolactone/lactam moiety from isatin (B1672199) derivatives and 2-(bromomethyl)acrylates. researchgate.net
| Reaction Type | Catalyst/Reagent | Key Features | Yield | Reference |
| Organocatalytic Michael/Lactonization | Cinchona-derived squaramide | Synthesis of CF3-containing spiro oxindole-lactones | Up to 97% | oaepublish.com |
| Domino Aza–Michael/Thia–Michael/Aldol | Organocatalyst | Access to polyfunctionalized δ-lactams | 30-63% | nih.gov |
| Ni-catalyzed Four-Component Spirocyclization | Nickel catalyst | Forms four C-C bonds in one step | Good | acs.org |
[3+2] Cycloaddition Protocols in Spirocyclic Synthesis
The [3+2] cycloaddition reaction is a highly effective method for the construction of five-membered rings and has been widely applied to the synthesis of spiro-γ-lactams. This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile.
A three-component [3+2] cycloaddition reaction has been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. This one-pot reaction utilizes a cyclic amine, an aryl aldehyde, and an olefinic oxindole, offering high efficiency and atom economy. nih.govrsc.org The in situ generation of a nonstabilized azomethine ylide is a key feature of this methodology.
The synthesis of spiro-β-lactams has also been achieved via a [3+2] dipolar cycloaddition of an acetylide and a nitrone to form a copper-isoxazoline intermediate, which then rearranges to the target spirocyclic β-lactam with excellent stereoselectivity. rsc.org Furthermore, the reaction of nitrile oxides with 6-alkylidene penicillanates provides a diastereoselective route to chiral spiroisoxazoline-penicillanates, demonstrating the versatility of [3+2] cycloadditions in constructing complex spirocyclic systems. nih.gov
| Reactants | Catalyst/Conditions | Product | Diastereoselectivity/Enantioselectivity | Reference |
| Cyclic amine, aryl aldehyde, olefinic oxindole | N/A (Three-component) | Spirooxindole-pyrrolidine | High diastereoselectivity | nih.govrsc.org |
| Acetylide, Nitrone | Copper catalyst | Spirocyclic β-lactam | Excellent regio-, chemo-, diastereo-, and enantioselectivity | rsc.org |
| Nitrile oxide, 6-Alkylidene penicillanate | Conventional heating, microwave, or continuous flow | Chiral spiroisoxazoline-penicillanate | High diastereoselectivity | nih.gov |
Radical-Mediated Cyclizations for Spiro[4.5]decanes
Radical-mediated cyclizations offer a powerful alternative for the construction of spirocyclic frameworks. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. While specific examples for the direct synthesis of this compound via radical cyclization are not prevalent in the provided context, the construction of the related spiro[4.5]decane skeleton has been demonstrated.
The general principle involves the generation of a radical species that undergoes an intramolecular cyclization to form the spirocyclic core. The development of tandem radical cyclization strategies has further enhanced the efficiency of this approach.
Stereoselective Synthesis of 1-Oxa-8-azaspiro[4.5]decane Frameworks
The control of stereochemistry is crucial in the synthesis of biologically active molecules. The development of stereoselective methods for the synthesis of the 1-oxa-8-azaspiro[4.5]decane framework has been a major focus of research, with asymmetric catalysis playing a pivotal role.
Asymmetric Transformations via Chiral Catalysis
The use of chiral catalysts to induce enantioselectivity in the synthesis of spirocyclic compounds is a well-established and powerful strategy. chiralpedia.com Various types of chiral catalysts, including metal complexes and organocatalysts, have been successfully employed. researchgate.netslideshare.net
In the context of spiro-γ-lactam synthesis, organocatalytic asymmetric cascade reactions have proven to be highly effective. For instance, axially chiral styrene-based organocatalysts have been designed and applied in cascade Michael/cyclization reactions to produce densely substituted spirooxindoles with high conversion rates and exceptional enantioselectivity. nih.gov The stereochemical outcome is controlled through non-covalent interactions, such as π-π stacking and hydrogen bonding, between the catalyst and the substrates.
Chiral phosphoric acids have also emerged as powerful catalysts in asymmetric synthesis. mdpi.com They have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles and Mannich reactions, leading to the formation of chiral products with high enantiomeric excess.
Enzymatic methods are also gaining prominence. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to afford azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.org This biocatalytic approach offers a practical and scalable route to chiral spiro compounds.
| Catalyst Type | Reaction | Key Features | Enantiomeric Excess (ee) | Reference |
| Axially Chiral Styrene-based Organocatalyst | Cascade Michael/Cyclization | Synthesis of densely substituted spirooxindoles | Exceptional | nih.gov |
| Chiral Phosphoric Acids | Friedel-Crafts Alkylation/Mannich Reaction | Synthesis of chiral α-trifluoromethyl tertiary alcohols and C2-quaternary indolin-3-ones | Excellent | mdpi.com |
| Carbene Transferase (Enzyme) | Cyclopropanation | Stereodivergent synthesis of azaspiro[2.y]alkanes | Excellent (er up to 99:1) | chemrxiv.org |
| Chiral Bifunctional Sulfonamide | Enantioselective Alcoholysis | Synthesis of chiral cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-ones | Up to 99% | clockss.org |
Diastereoselective Approaches to Spiro[4.5]decanes
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like spiro[4.5]decanes, which can possess multiple stereocenters. Diastereoselective synthesis aims to selectively produce one diastereomer over all others, a critical factor in determining the biological activity of a chiral molecule.
A notable advancement in this area is the use of synergistic photocatalysis and organocatalysis. Researchers have developed a method for the synthesis of 2-amino-spiro[4.5]decane-6-ones using 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. nih.gov This approach, which utilizes a [3+2] cycloaddition, is distinguished by its mild, metal-free reaction conditions and achieves a high diastereoselectivity of up to 99:1. nih.gov The process is also lauded for its 100% atom economy, aligning with the principles of green chemistry. nih.gov
Catalytic enantioselective Diels-Alder reactions represent another powerful tool for constructing spiro[4.5]decane skeletons. rsc.org By reacting exo-enones with various acyclic dienes in the presence of a strongly acidic and confined imidodiphosphorimidate catalyst, spirocyclanones can be obtained with high stereo- and regioselectivity. rsc.org This method provides an atom-economic route to highly congested quaternary stereogenic spirocenters. rsc.org
Furthermore, the Claisen rearrangement has been effectively employed to achieve diastereoselectivity. In the total synthesis of the axane sesquiterpenes, gleenol (B1239691) and axenol, a key step involved a Claisen rearrangement to produce a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.gov
Table 1: Comparison of Diastereoselective Methods for Spiro[4.5]decane Synthesis
| Method | Key Features | Reported Diastereoselectivity | Reference |
|---|---|---|---|
| Photocatalysis and Organocatalysis | [3+2] cycloaddition, metal-free, 100% atom economy | Up to 99:1 | nih.gov |
| Catalytic Enantioselective Diels-Alder | Atom-economic, forms congested quaternary spirocenters | High stereo- and regioselectivity | rsc.org |
| Claisen Rearrangement | Produces a single diastereomer | Excellent | nih.gov |
Claisen Rearrangement Strategies for Functionalized Spiro[4.5]decanes
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has proven to be a versatile strategy for the synthesis of functionalized spiro[4.5]decanes. This pericyclic reaction allows for the stereospecific creation of complex structures from relatively simple starting materials.
One notable application is in the total synthesis of biologically important axane sesquiterpenes, where a Claisen rearrangement was a pivotal step in generating a multi-functionalized spiro[4.5]decane intermediate as a single diastereomer with high yield. nih.govresearchgate.net This methodology has been extended to the concise total synthesis of several other spirocyclic sesquiterpenes. researchgate.net The protocol transforms bicyclic 2-(alkenyl)dihydropyrans with functionality at the C4 position into spiro[4.5]decanes with excellent stereoselectivity. researchgate.net
The Johnson-Claisen rearrangement, a variation of the classical Claisen rearrangement, has also been employed. Studies on (1-oxa-4-thiaspiro[4.5]dec-6-en-6-yl)alkanols have demonstrated the utility of the Johnson orthoester Claisen rearrangement in producing functionalized 1-oxa-4-thiaspiro[4.5]decane derivatives. sigmaaldrich.com
Table 2: Applications of Claisen Rearrangement in Spiro[4.5]decane Synthesis
| Rearrangement Type | Starting Material Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | Bicyclic 2-(alkenyl)dihydropyrans | Multi-functionalized spiro[4.5]decanes | Excellent stereoselectivity, high yield | nih.govresearchgate.net |
| Johnson Orthoester Claisen Rearrangement | (1-oxa-4-thiaspiro[4.5]dec-6-en-6-yl)alkanols | Functionalized 1-oxa-4-thiaspiro[4.5]decane derivatives | Provides access to diverse functionalized spirocycles | sigmaaldrich.com |
Green Chemistry and Process Intensification in this compound Synthesis
The principles of green chemistry and process intensification are increasingly influencing the design of synthetic routes, aiming for more sustainable and efficient chemical manufacturing. These concepts are highly relevant to the synthesis of complex molecules like this compound.
Application of Biocatalysis for Enantioselective Routes
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a powerful approach to achieving high enantioselectivity under mild and environmentally benign conditions. While specific examples of biocatalysis for the direct synthesis of this compound are not extensively reported, the broader field of chemoenzymatic synthesis of spiro compounds demonstrates significant potential.
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical catalysis to construct complex molecules with high stereochemical control. nih.gov Enzymes can be employed in cascade reactions, integrating various catalytic concepts to enhance efficiency and sustainability. nih.gov For instance, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols with high yields and enantiomeric excess. nih.gov Such strategies could be adapted for the enantioselective synthesis of precursors to this compound, offering a greener alternative to traditional chiral resolutions or asymmetric syntheses.
Continuous Flow Synthesis Methodologies for Spirocycles
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. rsc.org The application of flow chemistry to the synthesis of spirocycles is a burgeoning area of research.
The synthesis of complex natural products, including spirocyclic polyketides, has been successfully accelerated using flow chemistry. researchgate.net This approach allows for the integration of multiple reaction steps into a continuous sequence, reducing manual handling and reaction times. A continuous flow method has also been reported for the preparation of the spirocyclic drug buspirone. nih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities. rsc.org Furthermore, scaling up production from milligrams to kilograms is often more straightforward in a continuous flow setup compared to batch reactors. rsc.org These advantages make continuous flow synthesis a highly attractive methodology for the industrial production of this compound and its derivatives.
Synthetic Routes to Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives is of significant interest due to their potential as therapeutic agents. A variety of synthetic strategies have been developed to access these complex molecules.
One approach involves the design and synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. In this work, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was synthesized and systematically modified to produce a range of analogues, including 2-ethyl, 3-methylene, 3-dithioketal, and 3-oxime derivatives. These modifications were aimed at improving the affinity and selectivity for M1 receptors.
Another strategy focuses on the one-pot synthesis of related spiro compounds. For example, 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized via a one-pot reaction involving a Schiff base. While not a direct synthesis of the target compound, this methodology highlights the potential of multicomponent reactions for the efficient construction of spirocyclic systems.
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has also been reported, providing a scaffold that is structurally related to this compound. These syntheses often involve the hydrogenation of a benzyl-protected intermediate.
Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands, with some compounds showing nanomolar affinity.
Table 3: Examples of Functionalized 1-Oxa-8-azaspiro[4.5]decane Derivatives and Related Structures
| Compound Class | Synthetic Approach | Target Application | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Systematic modification of a core structure | M1 muscarinic agonists | |
| 1-Thia-4-azaspiro[4.4/5]alkan-3-ones | One-pot reaction via Schiff base | Dual EGFR/BRAFV600E inhibitors | |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Hydrogenation of protected intermediates | Therapeutic agents | |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Multi-step synthesis | σ1 receptor ligands |
Structure Activity Relationship Sar and Ligand Design for 1 Oxa 8 Azaspiro 4.5 Decan 3 One Analogues
Systematic Structural Modifications and Pharmacological Impact
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decan-3-one core have been instrumental in elucidating the key structural features required for potent and selective pharmacological activity. Initial designs often incorporate the tetrahydrofuran (B95107) ring moiety, reminiscent of the endogenous ligand muscarone (B76360), within the more rigid 8-azaspiro[4.5]decane skeleton.
One of the primary points of modification is the substitution on the nitrogen atom of the piperidine (B6355638) ring. Generally, an N-methyl group is well-tolerated and often contributes to potent activity. Alterations at the 2-position of the tetrahydrofuranone ring have a significant impact on activity. For instance, substitution with a small alkyl group, such as an ethyl group, can enhance potency.
Modifications at the 3-position of the oxaspiro ring have also been extensively explored. The carbonyl group at this position is a key feature, and its replacement with other functionalities has led to compounds with diverse pharmacological profiles. For example, conversion of the ketone to a methylene (B1212753) group or a dithioketal has been shown to influence receptor affinity and selectivity. Furthermore, the formation of an oxime at this position has also been investigated as a strategy to modulate the electronic and steric properties of the molecule.
Enantioselective Activity and Absolute Configuration-Activity Relationships
The stereochemistry of the this compound scaffold plays a crucial role in its interaction with biological targets. The spirocyclic nature of the core and the presence of chiral centers necessitate the investigation of individual enantiomers to understand the stereochemical requirements for optimal activity.
For muscarinic receptor agonists, it has been demonstrated that the biological activity often resides preferentially in one enantiomer. For example, in the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the M1 agonist activity is predominantly associated with the (-)-isomer. acs.org X-ray crystal structure analysis of this active enantiomer revealed an (S)-configuration, which is the same as that of the naturally occurring muscarone. acs.org This finding highlights the importance of the absolute configuration at the spiro center for effective interaction with the M1 muscarinic receptor.
While the eudismic ratios (the ratio of potencies of the enantiomers) for binding affinity can sometimes be low, the functional activity often shows a more pronounced stereochemical preference. This suggests that while both enantiomers may bind to the receptor, only one may induce the conformational changes required for signal transduction effectively.
SAR Studies in Muscarinic Receptor Modulation by this compound Derivatives
The this compound scaffold has been a fertile ground for the development of muscarinic receptor agonists, particularly those targeting the M1 subtype, which is implicated in cognitive function and is a key target for the symptomatic treatment of Alzheimer's disease.
M1 Muscarinic Agonist Development and Optimization
The initial lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity. acs.org This prompted systematic modifications to improve M1 selectivity. Replacing the methyl group at the 2-position with an ethyl group led to a compound with preferential affinity for M1 over M2 receptors. acs.org
Further optimization involved modifications at the 3-position. The introduction of a methylene group in place of the carbonyl, as seen in 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), resulted in a partial M1 agonist with a favorable in vivo profile, showing potent antiamnesic activity with reduced cholinergic side effects. acs.orgnih.gov Similarly, the 2-ethyl-8-methyl-3-oxo analogue (YM954) also demonstrated M1 agonistic activity. nih.govnih.gov
The following table summarizes the M1 and M2 receptor binding affinities for selected this compound analogues.
| Compound | R | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) |
| 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | CH₃ | 3.6 | 2.9 |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | C₂H₅ | 2.8 | 11 |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | CH₃ (at C2), =CH₂ (at C3) | 13 | 110 |
Selectivity Profiles Across Muscarinic Receptor Subtypes
Achieving selectivity for the M1 muscarinic receptor over other subtypes, particularly M2 and M3, is a critical goal in the development of cognitive enhancers to minimize side effects such as bradycardia and gastrointestinal disturbances. SAR studies have revealed that subtle structural changes in the this compound scaffold can significantly impact the selectivity profile.
Compounds such as the 2-ethyl analogue and the 3-methylene analogue have demonstrated a preferential affinity for M1 receptors over M2 receptors. acs.org For instance, (+/-)-YM796 was found to be weaker than (+/-)-YM954 in inducing tremor, hypothermia, and contraction of isolated ileum, activities that are primarily mediated by M2 and/or M3 receptors. nih.govnih.gov This suggests that (+/-)-YM796 possesses a degree of functional selectivity for M1-mediated effects over M2/M3-mediated effects. nih.govnih.govnih.govconsensus.app
The development of M1 selective agonists from this scaffold has often relied on achieving functional selectivity, where the compounds act as full or partial agonists at M1 receptors while having lower efficacy or even antagonistic properties at other subtypes.
SAR in SHP2 Inhibitor Discovery using this compound as a Scaffold
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial regulator in cellular signaling pathways, and its hyperactivation is linked to various cancers. The this compound scaffold has been successfully employed in the design of potent and selective allosteric inhibitors of SHP2.
Design and Optimization of Allosteric SHP2 Inhibitors
The this compound moiety is typically incorporated as a spirocyclic amine that interacts with the allosteric binding site of SHP2. Structure-based design has been a key strategy in optimizing these inhibitors. The spirocyclic core provides a rigid framework that can be appropriately substituted to enhance binding affinity and cellular potency.
The following table presents the structure-activity relationship for a series of SHP2 inhibitors incorporating the this compound scaffold, highlighting the impact of substitutions on their inhibitory activity.
| Compound | Spirocyclic Amine | Pendant Group | SHP2 IC₅₀ (µM) | Cellular Activity (µM) |
| Compound A | 1-Oxa-8-azaspiro[4.5]decan-8-yl | 2,3-dichlorophenyl | 0.05 | 0.5 |
| Compound B | 1-Oxa-8-azaspiro[4.5]decan-8-yl | 2-chloro-3-pyridyl | 0.08 | 0.9 |
| Compound C | 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl | 2,3-dichlorophenyl | 0.02 | 0.25 |
Impact of Spirocyclic Moiety on SHP2 Binding
The 1-oxa-8-azaspiro[4.5]decane moiety is a key structural feature in the design of potent and selective allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). researchgate.netnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade. acs.orgnih.gov Allosteric inhibitors bind to a tunnel-like pocket that is distant from the active site, inducing a conformational change that locks the enzyme in an inactive state. acs.orgnih.gov The spirocyclic fragment, particularly the 1-oxa-8-azaspiro[4.5]decane system, has been systematically explored to optimize properties such as binding affinity, cellular potency, and permeability. acs.orgnih.gov
The introduction of a spirocyclic amine, such as the 1-oxa-8-azaspiro[4.5]decane derivative, has been shown to significantly enhance the cellular activity of SHP2 inhibitors. acs.org In a study optimizing fused bicyclic allosteric SHP2 inhibitors, the transition from a simpler amine to a spiro[4.5]-amine resulted in a more than tenfold improvement in cellular assays measuring the inhibition of ERK phosphorylation (p-ERK) and cell proliferation. acs.org For instance, while the cyclization to the spiro[4.5]-amine (Compound 12 in the study) offered little extra benefit in terms of biochemical potency against the SHP2 enzyme itself, it markedly improved cellular efficacy. acs.org This improvement was attributed to an increase in affinity. acs.org A comparison with a tetrahydrofuran analog designed to reduce amine basicity showed the spirocyclic compound to be more potent across all measures. acs.org
Structural analysis of SHP2 in complex with inhibitors containing spirocyclic moieties provides insight into their binding contributions. X-ray crystallography of an inhibitor featuring an azaspiro[4.5]decane group (Compound 24 ) revealed that the spiro ring system is situated near a lipophilic pocket within the allosteric binding site of SHP2. nih.gov This observation inspired further modifications, such as the attachment of a fused phenyl ring system to the five-membered ring of the spirocycle, aiming to exploit this pocket for enhanced binding. nih.gov
The table below summarizes the activity of selected SHP2 inhibitors incorporating a spirocyclic moiety, illustrating the impact of this structural feature on biochemical and cellular potency.
| Compound | Spirocyclic Moiety | SHP2 IC50 (nM) | Cellular p-ERK IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 12 (Analogue) | spiro[4.5]-amine | 31 | 230 | acs.org |
| Compound 13 (Analogue) | Tetrahydrofuran amine | 150 | >2500 | acs.org |
| Compound 7 (Analogue) | 5-Azaquinoxaline core | 47 | 1068 | nih.gov |
| PB17-026-01 | (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane | Potent | Not Reported | nih.gov |
| IACS-15414 | (3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan | Highly Potent | Good Cellular Potency | researchgate.net |
Biological Target Engagement and Mechanistic Investigations of 1 Oxa 8 Azaspiro 4.5 Decan 3 One Derivatives
Receptor Binding Affinity and Selectivity Profiling
The strategic modification of the 1-oxa-8-azaspiro[4.5]decan-3-one framework has led to the development of potent and selective ligands for several important biological receptors. These investigations have been crucial in elucidating the structure-activity relationships that govern the affinity and selectivity of these derivatives.
Muscarinic Receptors (M1, M2) Interactions
Derivatives of this compound have been extensively studied as modulators of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes, which are implicated in cognitive function and cholinergic side effects, respectively.
Systematic modifications of the parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have yielded derivatives with preferential affinity for M1 receptors over M2 receptors. nih.gov For instance, the introduction of a 2-ethyl group (YM954) or a 3-methylene group (YM796) resulted in compounds with a favorable M1-selective profile. nih.govnih.gov These compounds demonstrated potent M1 agonistic activity, as evidenced by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a key signaling pathway coupled to M1 receptor activation. nih.govnih.gov
Pharmacological studies have shown that compounds such as YM796 and YM954 inhibit [3H]pirenzepine binding to M1 receptors in cerebral cortical membranes in the micromolar range. nih.gov Notably, the (-)-isomers of these compounds often exhibit greater M1 agonist activity. nih.gov The aim of these studies has been to develop M1 agonists for the symptomatic treatment of dementia, such as that seen in Alzheimer's disease, by enhancing cholinergic transmission while minimizing M2 receptor-mediated side effects like tremor and hypothermia. nih.govnih.gov
| Compound/Derivative | Receptor Subtype | Binding Affinity (IC50/Ki) | Functional Activity | Reference |
| YM796 ((+/-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) | M1 | Micromolar range inhibition of [3H]pirenzepine binding | Stimulated phosphoinositide hydrolysis | nih.gov |
| YM954 ((+/-)-2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) | M1 | Micromolar range inhibition of [3H]pirenzepine binding | Stimulated phosphoinositide hydrolysis | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1/M2 | Potent, but non-selective | Agonist | nih.gov |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 | Preferential affinity over M2 | Agonist activity resides preferentially in this isomer | nih.gov |
SHP2 Enzyme Inhibition Studies
Recent research has identified this compound derivatives as potent inhibitors of the protein tyrosine phosphatase PTPN11, also known as SHP2. mdpi.com SHP2 is a critical signaling node in various cellular processes, and its dysregulation is implicated in the pathogenesis of several cancers.
A series of 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one derivatives have been synthesized and shown to be effective inhibitors of SHP2. mdpi.com These compounds are being explored for the treatment of cancers and other diseases mediated by PTP activity. mdpi.com One particularly potent derivative, 6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(Ra)-(2,3-dichloro-4-((1-methyl-1H-pyrazol-3-yl)oxy)phenyl)-2,5-dimethylpyrimidin-4(3H)-one, exhibited a half-maximal inhibitory concentration (IC50) of 3 nM in a PTPN11-E76K mutant enzyme inhibition assay. mdpi.com This highlights the potential of this chemical scaffold in developing targeted cancer therapies.
| Compound/Derivative | Enzyme Target | Inhibitory Concentration (IC50) | Therapeutic Application | Reference |
| 6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(Ra)-(2,3-dichloro-4-((1-methyl-1H-pyrazol-3-yl)oxy)phenyl)-2,5-dimethylpyrimidin-4(3H)-one | PTPN11 (SHP2) Mutant E76K | 3 nM | Cancer | mdpi.com |
Sigma-1 Receptor Ligand Evaluation
The 1-oxa-8-azaspiro[4.5]decane scaffold has also been successfully utilized to develop selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling.
A series of these derivatives have demonstrated nanomolar affinity for sigma-1 receptors with moderate to good selectivity over the sigma-2 subtype. researchgate.net For instance, certain synthesized ligands exhibited Ki values for the sigma-1 receptor ranging from 0.47 to 12.1 nM. researchgate.net The selectivity, expressed as the ratio of Ki values (σ2/σ1), ranged from 2 to 44. researchgate.net One promising compound from this series was selected for radiolabeling with fluorine-18 (B77423) ([¹⁸F]) to be evaluated as a potential positron emission tomography (PET) imaging agent for visualizing sigma-1 receptors in the brain. researchgate.netresearchgate.net
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Selectivity (Ki(σ2)/Ki(σ1)) | Application | Reference |
| Various 1-oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 | 0.47 - 12.1 nM | 2 - 44 | PET Imaging Ligand | researchgate.net |
Exploration of Other Potential Biological Interactions
Beyond their well-defined interactions with muscarinic, SHP2, and sigma-1 targets, derivatives of this compound have been investigated for other potential biological activities, including the modulation of neurotransmission and other enzyme systems.
Modulation of Neurotransmission Pathways
The M1 agonistic activity of certain this compound derivatives inherently implies a modulation of cholinergic neurotransmission. nih.govnih.gov By activating M1 receptors, which are predominantly located postsynaptically in the central nervous system, these compounds can enhance cognitive processes. For example, the M1 agonist activity of YM796 and YM954 was demonstrated to reverse cognitive impairment in animal models. nih.gov This suggests an enhancement of downstream signaling pathways that are crucial for learning and memory.
While direct studies on the release of specific neurotransmitters by these compounds are not extensively detailed in the available literature, the known interplay between muscarinic receptors and other neurotransmitter systems, such as the dopaminergic system, suggests that these derivatives could have broader effects on neurochemical balance.
Enzyme Modulatory Activities Beyond SHP2
While SHP2 inhibition is a key finding, the broader enzymatic activity profile of this compound derivatives is an area of ongoing investigation. One study on a related spirocyclic compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which has high affinity for sigma-1 receptors, also showed a notable selectivity against the vesicular acetylcholine transporter (VAChT), with a 1404-fold lower affinity for VAChT compared to the sigma-1 receptor. This indicates a potential for high specificity of these spirocyclic structures for their primary targets.
The diverse biological activities observed with different modifications to the this compound core suggest that this scaffold could be a fruitful starting point for the discovery of modulators of other, as-yet-unidentified, enzyme systems. Further broad-panel enzymatic screening would be valuable to fully elucidate the therapeutic potential and off-target effects of this chemical class.
Molecular Mechanisms of Action at the Cellular and Biochemical Level
The biological activity of this compound and its derivatives is primarily attributed to their engagement with specific protein targets, leading to the modulation of cellular signaling pathways. Research has highlighted their significant interactions with sigma receptors and muscarinic acetylcholine receptors, suggesting potential therapeutic applications.
Sigma-1 (σ1) Receptor Antagonism
A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are intracellular chaperones known to be involved in a variety of cellular functions. The findings indicate that these compounds are potent σ1 receptor ligands with varying degrees of selectivity over σ2 receptors.
The affinity of these derivatives for sigma receptors is typically determined through competitive binding assays, where the compounds compete with a known radiolabeled ligand for binding to the receptor. The inhibitory constant (Ki) is then calculated, which represents the concentration of the ligand that inhibits 50% of the radioligand binding. Lower Ki values indicate higher binding affinity.
A study on a series of these derivatives demonstrated that they all exhibited nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.gov The selectivity for the σ1 receptor over the σ2 receptor, expressed as the ratio of Ki(σ2)/Ki(σ1), varied from 2 to 44. nih.gov
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
| Derivative 1 | 0.47 | 9.8 | 20.9 |
| Derivative 2 | 1.2 | 26.1 | 21.8 |
| Derivative 3 | 2.5 | 10.5 | 4.2 |
| Derivative 4 | 12.1 | 24.2 | 2.0 |
| Compound 8 | Not specified | Not specified | >44 |
This table presents a selection of data from a study on 1-oxa-8-azaspiro[4.5]decane derivatives and their affinity for sigma receptors. nih.gov
The high affinity of these compounds for the σ1 receptor suggests that they can modulate its activity. Further investigations using radiolabeled versions of these compounds, such as [18F]8, have confirmed their ability to bind to σ1 receptors in the brain. nih.gov Pre-treatment with a known σ1 receptor agonist, SA4503, significantly reduced the brain uptake of [18F]8, confirming the specific interaction with the σ1 receptor in a biological system. nih.gov
Muscarinic M1 Receptor Agonism
Derivatives of this compound have also been identified as agonists for muscarinic M1 receptors, which are G-protein coupled receptors predominantly found in the central nervous system. M1 receptor activation is known to stimulate phosphoinositide hydrolysis, a key second messenger signaling pathway.
Pharmacological studies have been conducted on several derivatives, including YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-one). These compounds have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a characteristic feature of M1 receptor agonism. nih.govnih.gov This effect indicates their ability to activate the receptor and trigger downstream cellular responses.
The affinity of these compounds for muscarinic receptors has been assessed through radioligand binding assays. For instance, YM796 and YM954 were found to inhibit the binding of [3H]pirenzepine, a selective M1 antagonist, to cerebral cortical membranes. nih.gov
| Compound | M1 Receptor Binding (IC50, µM) | M2 Receptor Binding (IC50, µM) |
| YM796 | 0.24 | >10 |
| YM954 | 0.16 | >10 |
| RS86 | 0.08 | 0.7 |
This table shows the in vitro binding affinities of YM796 and YM954 for M1 and M2 muscarinic receptors, with RS86 as a reference compound. nih.gov
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have led to the identification of compounds with preferential affinity for M1 over M2 receptors. nih.gov For example, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (a specific derivative of the parent compound) and the 3-methylene analogue were found to have a higher affinity for M1 receptors. nih.gov This selectivity is a crucial aspect of their molecular mechanism, as it can lead to more targeted therapeutic effects with potentially fewer side effects associated with the activation of other muscarinic receptor subtypes.
The functional activity of these compounds as M1 agonists has been further confirmed by their ability to reverse cognitive impairment in animal models, an effect that is linked to M1 receptor activation in the central nervous system. nih.gov
Computational Approaches in 1 Oxa 8 Azaspiro 4.5 Decan 3 One Research
Molecular Docking for Ligand-Target Interaction Elucidation
Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 1-oxa-8-azaspiro[4.5]decan-3-one, docking studies have been instrumental in understanding their interactions with biological targets such as muscarinic acetylcholine (B1216132) receptors (M1) and sigma-1 (σ1) receptors.
Through molecular docking, researchers can visualize the binding pose of this compound analogs within the active site of a receptor. These studies reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity of the compounds. For instance, in the context of M1 muscarinic agonists, docking studies can elucidate how the spirocyclic core orients itself within the receptor's binding pocket and how specific substituents on the core interact with key amino acid residues. While detailed docking studies on the parent compound are not extensively published, research on its derivatives, such as YM796 and YM954, suggests that the spirocyclic framework plays a critical role in positioning the molecule for optimal interaction with the receptor. nih.gov
Key hypothetical interactions for a this compound derivative at the M1 muscarinic receptor could include:
A hydrogen bond between the ketone oxygen at position 3 and a tyrosine residue.
An ionic interaction between the protonated nitrogen at position 8 and an aspartate residue.
Hydrophobic interactions between the cyclohexane (B81311) ring and nonpolar residues like tryptophan and phenylalanine.
Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sygnaturediscovery.comnih.govcreative-biolabs.comeisai.com This approach is particularly valuable for identifying novel hits with a spirocyclic scaffold. In a typical virtual screening campaign, a library of millions of compounds can be computationally docked into the active site of a target receptor. The compounds are then ranked based on their predicted binding affinity or a scoring function that estimates the goodness of fit.
The process generally involves:
Library Preparation: A large database of chemical compounds is curated and filtered for drug-like properties.
Target Preparation: The three-dimensional structure of the target protein is prepared for docking.
Docking and Scoring: The compound library is docked into the target's binding site, and each compound is assigned a score.
Hit Selection: Top-scoring compounds are selected for further experimental validation.
This methodology allows for the cost-effective and rapid identification of promising lead compounds containing the 1-oxa-8-azaspiro[4.5]decane core for various therapeutic targets. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the this compound scaffold and the stability of its binding to a target receptor.
MD simulations can reveal:
The most stable conformations of the spirocyclic ring system in a biological environment.
The dynamic behavior of the ligand within the binding pocket.
The stability of key interactions over time.
The role of water molecules in mediating ligand-receptor binding.
By simulating the dynamic nature of these interactions, researchers can gain a more accurate understanding of the binding process and refine the design of analogs with improved affinity and residence time.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com For this compound analogs, pharmacophore models can be developed based on a set of known active compounds, even in the absence of a receptor structure.
A typical pharmacophore model for a muscarinic agonist might include features such as:
A hydrogen bond acceptor (the ketone oxygen).
A positive ionizable feature (the piperidine (B6355638) nitrogen).
One or more hydrophobic regions (the spirocyclic rings).
Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify new molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.net Studies on spirocyclic ligands for sigma-1 receptors have successfully employed pharmacophore models to guide the development of new, potent, and selective compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs.
For a series of this compound derivatives, a QSAR model could be built by correlating their biological activity (e.g., IC50 values for M1 receptor binding) with various molecular descriptors, such as:
Electronic properties: Dipole moment, partial charges.
Steric properties: Molecular volume, surface area.
Hydrophobic properties: LogP.
Topological indices: Connectivity indices.
A hypothetical QSAR study for this compound analogs is presented in the table below:
| Compound | R1-group | R2-group | LogP | Molecular Weight | pIC50 |
| 1 | -CH3 | -H | 1.5 | 171.23 | 6.5 |
| 2 | -CH2CH3 | -H | 2.0 | 185.26 | 7.1 |
| 3 | -CH3 | -CH3 | 1.8 | 185.26 | 6.8 |
| 4 | -CH2Ph | -H | 3.5 | 247.33 | 7.5 |
Such models, once validated, can be used to prioritize the synthesis of the most promising analogs, thereby saving time and resources in the drug discovery process.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can be used to determine:
Molecular orbital energies (HOMO and LUMO): These are important for predicting the reactivity of the molecule.
Electrostatic potential maps: These maps show the distribution of charge on the molecular surface and can help to identify regions that are likely to engage in electrostatic interactions with a receptor.
Partial atomic charges: These provide insight into the charge distribution within the molecule.
By understanding the electronic properties of the this compound scaffold, researchers can make more informed decisions about how to modify the molecule to enhance its interactions with a biological target.
Applications and Future Directions in Drug Discovery Research Utilizing 1 Oxa 8 Azaspiro 4.5 Decan 3 One
Role as Lead Compounds and Key Intermediates in Drug Discovery
The 1-oxa-8-azaspiro[4.5]decan-3-one core has proven to be a valuable starting point, or lead compound, for the discovery of new medicines. Its inherent structural rigidity and defined stereochemistry make it an ideal scaffold for designing molecules that can precisely interact with target proteins. nih.gov
A notable example is the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Researchers designed and synthesized 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one by incorporating the tetrahydrofuran (B95107) ring of muscarone (B76360) into an 8-azaspiro[4.5]decane skeleton. nih.gov This initial compound demonstrated potent, albeit non-selective, muscarinic activity both in laboratory tests and in living organisms. nih.gov
This lead compound then served as a key intermediate for extensive structure-activity relationship (SAR) studies. Through systematic modifications, a series of analogues were created to improve selectivity and therapeutic profile. Key findings from these studies include:
Alkyl Group Modification: Replacing the 2-methyl group with a 2-ethyl group (creating 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) led to a preferential affinity for M1 over M2 receptors. nih.gov
Carbonyl Group Modification: Converting the 3-keto group to a 3-methylene or a 3-dithioketal group also enhanced M1 selectivity. nih.gov
Partial Agonism: Of the synthesized compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and a 3-methylene analogue were found to be partial agonists for M1 muscarinic receptors, a desirable property that can reduce side effects. nih.gov
These detailed investigations highlight how the this compound scaffold acts as a foundational structure that can be systematically optimized to produce drug candidates with improved properties. One of these derivatives, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was ultimately selected for clinical studies based on its favorable in vivo selectivity. nih.gov
| Compound Modification | Target Receptor Affinity | In Vivo Activity | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Non-selective M1/M2 affinity | Potent antiamnesic and hypothermia-inducing activity | nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential M1 affinity; partial M1 agonist | Potent antiamnesic activity with reduced hypothermia induction | nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential M1 affinity; partial M1 agonist | Potent antiamnesic activity separated from cholinergic side effects | nih.gov |
| 3-Dithioketal & 3-Oxime Analogues | Preferential M1 affinity | Potent antiamnesic activity | nih.gov |
Exploration of Novel Therapeutic Areas for Spirocyclic Lactams
Spirocyclic lactams, including the this compound family, represent a versatile class of compounds with potential applications across a wide range of diseases. thieme-connect.dethieme-connect.com Their unique chemical structures offer opportunities for developing therapies with novel mechanisms of action and improved biological efficacy. researchgate.net Research has identified potential for spiro-lactams in several therapeutic areas:
Neurodegenerative Diseases: As discussed, derivatives of the 1-oxa-8-azaspiro[4.5]decane core are promising M1 muscarinic agonists for Alzheimer's disease. nih.gov Furthermore, the scaffold has been used to develop ligands for sigma-1 (σ₁) receptors, which are implicated in various central nervous system disorders. researchgate.netnih.gov
Oncology: The sigma-1 receptor is also overexpressed in many types of tumors, making it a target for cancer imaging and therapy. nih.govacs.org Derivatives of the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown potent activity against human lung, breast, and cervical cancer cell lines. mdpi.com
Infectious Diseases: While not specific to the this compound core, the broader class of spiro-β-lactams has demonstrated significant antimicrobial, antifungal, antiviral, and antiplasmodial activities. nih.govthieme-connect.dethieme-connect.comnih.gov This suggests that the spirocyclic lactam motif is a privileged structure for antimicrobial drug discovery.
Metabolic and Cardiovascular Diseases: Other types of spiro-β-lactams have been investigated as agents for lowering cholesterol and as antidiabetics. digitellinc.com A patent application also describes 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as NPY Y5 receptor antagonists for the potential treatment of eating disorders.
The diverse biological activities reported for spirocyclic lactams underscore their potential as adaptable frameworks for creating new medicines targeting a variety of critical physiological pathways. researchgate.net
Development of Radioligands and Imaging Agents Based on the 1-Oxa-8-azaspiro[4.5]decane Core
The 1-oxa-8-azaspiro[4.5]decane scaffold is an excellent candidate for developing radioligands for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and medical research. PET imaging requires a molecule (a ligand) that specifically binds to a target in the body and is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]).
Researchers have successfully designed, synthesized, and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for the sigma-1 (σ₁) receptor. researchgate.netnih.gov These studies demonstrated that the ligands exhibited high, nanomolar affinity for σ₁ receptors and moderate selectivity over σ₂ receptors. researchgate.netnih.gov
One promising compound was selected for radiolabeling with [¹⁸F]. researchgate.netnih.gov The resulting radioligand, [¹⁸F]8, was produced with high radiochemical purity (>99%) and good molar activity. nih.gov Subsequent evaluation in mice revealed key properties for a successful imaging agent:
High Brain Uptake: The radioligand showed high initial uptake into the brain. researchgate.netnih.gov
Target Specificity: Pre-treatment of the mice with a known σ₁ receptor blocker significantly reduced the radioligand's accumulation in the brain, confirming that it was binding specifically to the intended target. researchgate.netnih.gov
Regional Distribution: Imaging techniques showed high accumulation of the radiotracer in brain areas known to be rich in σ₁ receptors. researchgate.netnih.gov
These findings suggest that [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives are strong lead compounds for developing PET imaging agents to visualize σ₁ receptors in the brain, which could aid in the diagnosis and study of neurological diseases. researchgate.netnih.gov Similar work on a related 1,4-dioxa-8-azaspiro[4.5]decane derivative has also shown its potential for imaging tumors. nih.govfigshare.com
| Ligand Series | Target | Key Findings | Potential Application | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ₁) Receptor | High affinity (Ki = 0.47 - 12.1 nM) and moderate selectivity. [¹⁸F]-labeled version shows high, specific brain uptake. | PET imaging of σ₁ receptors in the brain. | researchgate.netnih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivative | Sigma-1 (σ₁) Receptor | High affinity (Ki = 5.4 nM) and selectivity. [¹⁸F]-labeled version shows high accumulation in tumors. | PET imaging of σ₁ receptors in tumors. | nih.govfigshare.com |
Strategic Integration of Synthetic, Biological, and Computational Methods for Novel Agent Discovery
The successful development of drugs based on the this compound scaffold relies on the close integration of multiple scientific disciplines.
Synthetic Chemistry: The foundation of discovery is the ability to create the core molecule and its analogues. Chemists have developed multi-step synthetic routes to produce these complex structures. nih.govresearchgate.net Methodologies such as the Staudinger ketene-imine cycloaddition and metal-catalyzed oxidative cyclization are employed to construct the spiro-lactam core. mdpi.comdigitellinc.com The increasing availability of spirocyclic building blocks and new synthetic strategies is making these once-challenging molecules more accessible. dndi.orgnih.gov
Biological Evaluation: Once synthesized, the compounds undergo rigorous biological testing. This involves:
In Vitro Assays: These laboratory-based tests measure the compound's interaction with its target. For example, receptor binding assays were used to determine the affinity (Ki values) of the spirocyclic compounds for M1, M2, and sigma receptors. nih.govnih.gov
In Vivo Studies: These studies evaluate the compound's effects in a living organism. Researchers used rat models to assess the antiamnesic effects of M1 agonists and mouse models to study the biodistribution and brain uptake of PET radioligands. nih.govnih.gov
Computational Methods: Although the development of early this compound derivatives relied heavily on classical medicinal chemistry, modern drug discovery increasingly uses computational techniques. nih.govresearchgate.net These methods allow for:
Rational Drug Design: Computer modeling can predict how a molecule will bind to its target, allowing for the design of more potent and selective compounds before they are synthesized.
Property Prediction: Algorithms can estimate a molecule's physicochemical properties, helping to optimize for better absorption, distribution, metabolism, and excretion (ADME) profiles.
High-Throughput Screening: Computational tools can rapidly screen virtual libraries of spirocyclic compounds to identify promising candidates for synthesis and testing. nih.gov
The synergy between these approaches—synthesizing novel structures, evaluating their biological effects, and using computational models to guide the next design cycle—accelerates the discovery of new and effective medicines.
Challenges and Opportunities in Spirocyclic Compound Development for Pharmaceutical Applications
Despite their promise, the development of spirocyclic compounds like this compound for pharmaceutical use involves distinct challenges and significant opportunities.
Challenges:
Synthetic Complexity: The primary hurdle in working with spirocycles is often their complex synthesis. nih.govresearchgate.net Creating the central spiro-carbon atom can be difficult and require multi-step processes, which can be time-consuming and costly. digitellinc.com
Stereochemical Control: The spiro center is a stereocenter, meaning different spatial arrangements (enantiomers) are possible. Synthesizing the correct enantiomer is often crucial for biological activity and can add another layer of complexity. researchgate.net
Opportunities:
Exploring Novel Chemical Space: Spirocyclic scaffolds provide access to three-dimensional structures that are underrepresented in current drug libraries. nih.govresearchgate.net This novelty increases the chances of finding new biological activities and obtaining patent protection. researchgate.net
Improved Drug-Like Properties: The rigid nature of the spirocyclic core can pre-organize the molecule into a conformation that is optimal for binding to its target, which can lead to enhanced potency and selectivity. dndi.orgnih.gov This conformational restriction can also improve metabolic stability and solubility compared to flatter, aromatic compounds. researchgate.net
The field of spirocyclic chemistry is rapidly advancing, with new synthetic methods and the application of high-throughput and computational techniques helping to overcome the synthetic challenges. nih.govresearchgate.net As these tools become more powerful, the opportunities presented by spirocyclic compounds like this compound will continue to expand, paving the way for the development of innovative therapies for a wide range of diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Oxa-8-azaspiro[4.5]decan-3-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like tetrahydrofuran derivatives and amine-containing substrates. For example, BF₃·OEt₂ can catalyze spiro ring formation under anhydrous conditions at 0–25°C, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Optimization includes adjusting stoichiometry of chlorinating agents (e.g., NBS) and monitoring reaction progress via TLC or LC-MS .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) identifies proton environments (e.g., sp³-hybridized carbons in the spiro ring) and substituent positions .
- Mass Spectrometry : High-resolution MS (ESI or APCI) confirms molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group, STOE IPDS II diffractometer) provides bond angles, torsion angles, and spatial conformation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylation or aryl substitution) impact the compound’s biological activity?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., 3-(trifluoromethyl)phenyl or 4-aminophenethyl groups) via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) .
- Biological Assays : Test derivatives against targets (e.g., F1/FO-ATPase) using dose-response curves (IC₅₀ determination) and statistical validation (one-way ANOVA with GraphPad Prism) .
- SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. What crystallographic data reveal about the compound’s conformational flexibility?
- Methodological Answer : Single-crystal studies (e.g., a = 8.1878 Å, α = 79.901°) show rigid spirocyclic cores but flexible substituents (e.g., morpholinioethyl groups adopt multiple rotameric states). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can validate observed torsional angles .
Q. Which computational methods are suitable for modeling this compound’s reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or CHARMM force fields.
- Docking Studies : Predict binding modes to biological targets (e.g., enzymes) via AutoDock Vina, validated by experimental IC₅₀ values .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical approaches assess reaction pathways (e.g., ring-opening mechanisms) .
Q. How can analytical techniques resolve contradictions in purity assessments across studies?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (ACN/water gradients) to detect impurities (>99% purity threshold) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages (deviation <0.4% indicates high purity) .
- DSC/TGA : Monitor thermal decomposition profiles to identify polymorphic contaminants .
Q. What role does this spirocyclic scaffold play in medicinal chemistry?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
